molecular formula C7H14N2O2 B1521353 tert-Butyl N-ethanimidoylcarbamate CAS No. 96405-15-1

tert-Butyl N-ethanimidoylcarbamate

Cat. No.: B1521353
CAS No.: 96405-15-1
M. Wt: 158.2 g/mol
InChI Key: YICBDYRIHWRQKZ-UHFFFAOYSA-N
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Description

tert-Butyl N-ethanimidoylcarbamate: is an organic compound with the molecular formula C7H14N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and an ethanimidoyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-ethanimidoylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethanimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

tert-Butyl carbamate+ethanimidoyl chloridetert-Butyl N-ethanimidoylcarbamate+HCl\text{tert-Butyl carbamate} + \text{ethanimidoyl chloride} \rightarrow \text{this compound} + \text{HCl} tert-Butyl carbamate+ethanimidoyl chloride→tert-Butyl N-ethanimidoylcarbamate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-ethanimidoylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethanimidoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-ethanimidoylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a protecting group for amines in peptide synthesis. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during the synthesis process.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. These derivatives can act as intermediates in the synthesis of drugs with various therapeutic effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and adhesives.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Lacks the ethanimidoyl group, making it less reactive in certain synthetic applications.

    N-ethanimidoylcarbamate: Does not have the steric hindrance provided by the tert-butyl group, which can affect its reactivity and stability.

    tert-Butyl N-ethanimidoylurea: Similar structure but with a urea moiety, which can alter its chemical properties and applications.

Uniqueness

tert-Butyl N-ethanimidoylcarbamate is unique due to the combination of the tert-butyl and ethanimidoyl groups. This combination provides a balance of steric hindrance and reactivity, making it a versatile compound in various chemical syntheses and applications.

Properties

IUPAC Name

tert-butyl (NZ)-N-(1-aminoethylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-5(8)9-6(10)11-7(2,3)4/h1-4H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICBDYRIHWRQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/C(=O)OC(C)(C)C)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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